5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
Overview
Description
2,2-dimethylcyclopropane-1-carbonitrile . It is a small organic molecule with the molecular formula C6H9N and a molecular weight of 95.15 g/mol . This compound is characterized by a cyclopropane ring substituted with two methyl groups and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of an appropriate alkene with a nitrile group. One common method is the reaction of 2,2-dimethylpropane with cyanogen bromide in the presence of a strong base such as sodium amide. The reaction proceeds under controlled temperature conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: In industrial settings, the production of 2,2-dimethylcyclopropane-1-carbonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.
Types of Reactions:
Oxidation: 2,2-dimethylcyclopropane-1-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group in 2,2-dimethylcyclopropane-1-carbonitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups. For example, reaction with Grignard reagents can lead to the formation of ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: Grignard reagents, organolithium compounds, various solvents like ether or tetrahydrofuran.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Ketones, alcohols, depending on the substituent introduced.
Scientific Research Applications
2,2-dimethylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethylcyclopropane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
- 2,2-dimethylcyclopropane-1-carboxylic acid
- 2,2-dimethylcyclopropane-1-methanol
- 2,2-dimethylcyclopropane-1-amine
Comparison: 2,2-dimethylcyclopropane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs. For instance, the nitrile group can undergo reduction to form amines, which is not possible with carboxylic acids or alcohols. Additionally, the nitrile group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZGGXNDEMKIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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